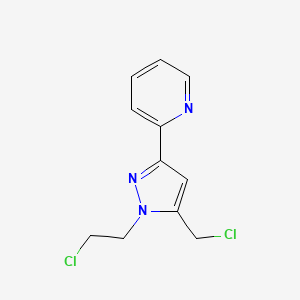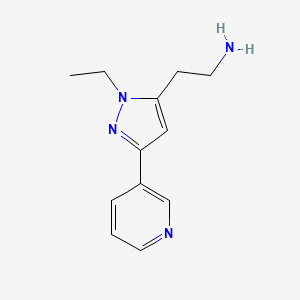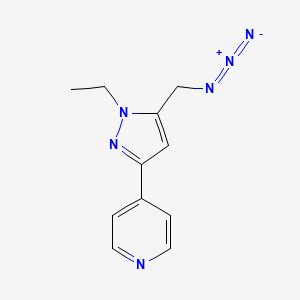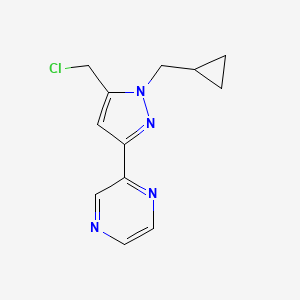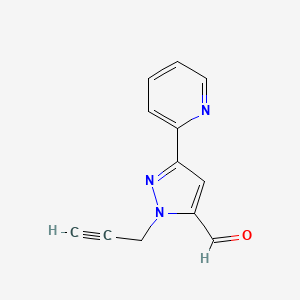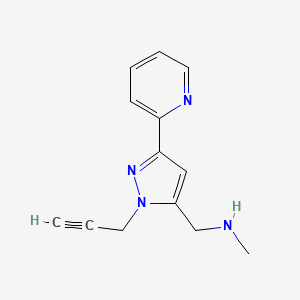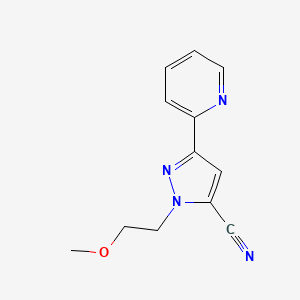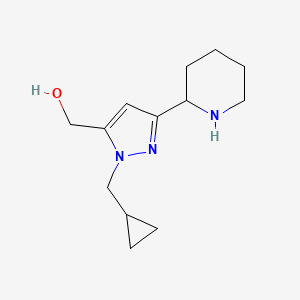
(1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol (CPMP) is a small molecule that has been studied extensively for its potential applications in scientific research. CPMP is a derivative of pyrazole, a nitrogen-containing heterocyclic compound. It is a highly reactive compound and has been used in various laboratory experiments. CPMP is a versatile molecule that can be used as a starting material for synthesizing other compounds, or as a building block for drug discovery.
Applications De Recherche Scientifique
Chemical Inhibitors of CYP Isoforms
This section discusses the role of certain chemical compounds, including pyrazole derivatives, as selective inhibitors for Cytochrome P450 (CYP) enzymes. These inhibitors are crucial for understanding drug metabolism and avoiding potential drug-drug interactions. The most selective inhibitors for various CYP isoforms are highlighted, such as furafylline for CYP1A2 and quinidine for CYP2D6. The paper does not specifically mention (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol but discusses the importance of pyrazole derivatives in this context (Khojasteh et al., 2011).
Synthesis and Bioevaluation of Novel Pyrazole
Pyrazole derivatives, like this compound, are essential in pharmaceutical activities due to their diverse biological activities. The synthesis methods and the potential physical and chemical properties, such as herbicidal, antimicrobial, and antiviral activities, are discussed in this section (Sheetal et al., 2018).
Chemistry of Pyrazoline Derivatives
This section highlights the versatility of pyrazoline derivatives, including their use as building blocks for synthesizing various heterocyclic compounds. The review provides an overview of the chemistry of these derivatives, indicating their significance in synthesizing heterocyclic compounds and dyes. The paper does not specifically mention this compound but provides a broader context on the chemical significance of pyrazoline derivatives (Gomaa & Ali, 2020).
Synthesis of Hexasubstituted Pyrazolines
The synthesis of hexasubstituted pyrazolines, including thermolysis and autoxidation methods, is discussed in this section. The unique structural and chemical properties of these compounds are emphasized, indicating their potential in various chemical reactions and transformations. The paper does not specifically mention this compound but provides insight into the broader field of pyrazoline chemistry (Baumstark et al., 2013).
Propriétés
IUPAC Name |
[2-(cyclopropylmethyl)-5-piperidin-2-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c17-9-11-7-13(12-3-1-2-6-14-12)15-16(11)8-10-4-5-10/h7,10,12,14,17H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAAXCRXZJCDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN(C(=C2)CO)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


